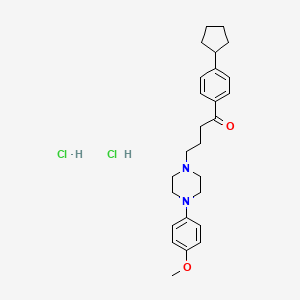
1-Butanone, 1-(4-cyclopentylphenyl)-4-(4-(4-methoxyphenyl)-1-piperazinyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- This compound likely has interesting pharmacological properties due to its structural complexity.
1-Butanone, 1-(4-cyclopentylphenyl)-4-(4-(4-methoxyphenyl)-1-piperazinyl)-, dihydrochloride: is a complex organic compound with a long name. Let’s break it down:
準備方法
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves multi-step reactions to assemble the various functional groups.
- Industrial production methods would likely involve large-scale synthesis, purification, and formulation.
化学反応の分析
- Given its diverse functional groups, 1-Butanone, 1-(4-cyclopentylphenyl)-4-(4-(4-methoxyphenyl)-1-piperazinyl)-, dihydrochloride could undergo various reactions:
Oxidation: The ketone group could be oxidized to form a carboxylic acid or other functional groups.
Reduction: Reduction of the ketone could yield an alcohol.
Substitution: The phenyl and piperazine rings may undergo substitution reactions.
- Common reagents and conditions would depend on the specific reaction, but standard reagents like sodium borohydride, hydrogen peroxide, and Lewis acids might be involved.
- Major products would vary based on reaction conditions.
科学的研究の応用
Medicine: Investigating its potential as a pharmaceutical compound due to its complex structure and potential biological activity.
Chemistry: Studying its reactivity and mechanisms in various reactions.
Biology: Exploring its interactions with biological targets (e.g., receptors, enzymes).
Industry: Assessing its use in materials science or other applications.
作用機序
- Unfortunately, specific information on its mechanism of action is not readily available. it likely interacts with cellular receptors or enzymes due to its structural features.
類似化合物との比較
- Similar compounds would include other piperazine derivatives, ketones, and phenyl-substituted molecules.
- Its uniqueness lies in the combination of these diverse functional groups.
Remember that this compound’s detailed research might be limited, but I’ve provided insights based on its structure and general principles
特性
CAS番号 |
112446-97-6 |
|---|---|
分子式 |
C26H36Cl2N2O2 |
分子量 |
479.5 g/mol |
IUPAC名 |
1-(4-cyclopentylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one;dihydrochloride |
InChI |
InChI=1S/C26H34N2O2.2ClH/c1-30-25-14-12-24(13-15-25)28-19-17-27(18-20-28)16-4-7-26(29)23-10-8-22(9-11-23)21-5-2-3-6-21;;/h8-15,21H,2-7,16-20H2,1H3;2*1H |
InChIキー |
MLXOCMAPILQWKH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)C4CCCC4.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


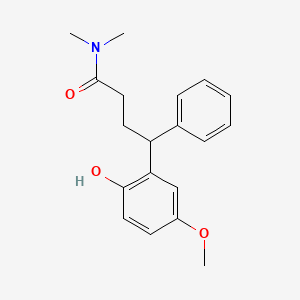
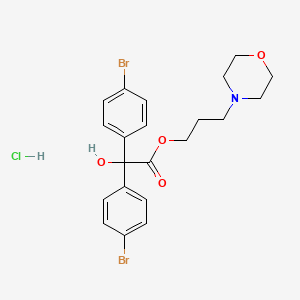
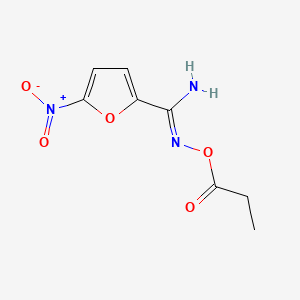
![(E)-but-2-enedioic acid;1-[2-(ethoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758737.png)
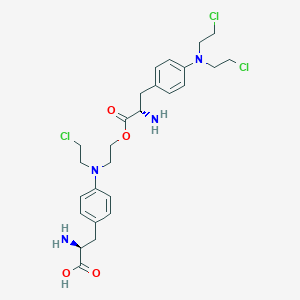
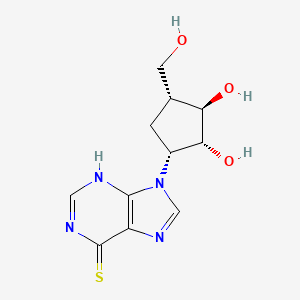
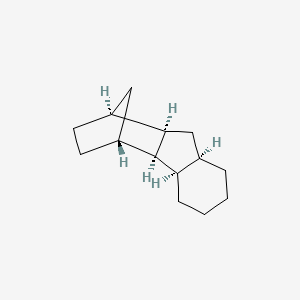
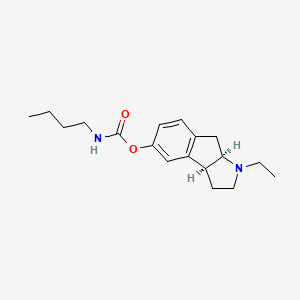
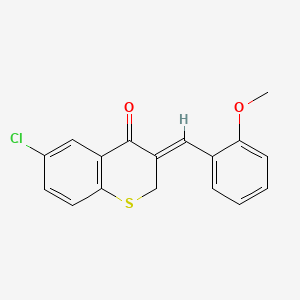
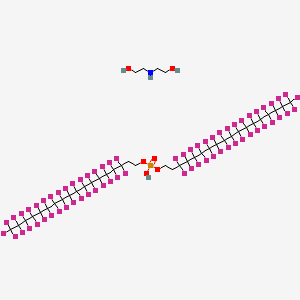
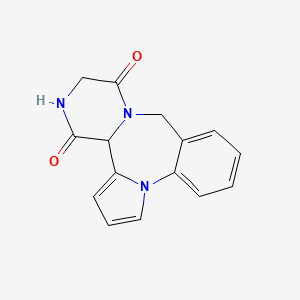
![methyl 1-acetyloxy-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,3,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12758787.png)
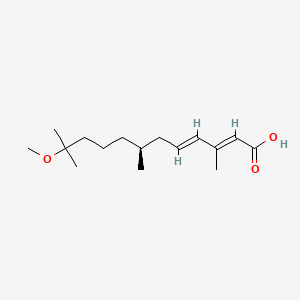
![lithium;hydroxy-[2-[[3-(methylamino)-3-sulfanylidenepropyl]amino]ethylsulfanyl]phosphinate](/img/structure/B12758799.png)
